
1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would include a tetrahydrofuran ring, an imidazole ring, and a carboxylic acid group . The tetrahydrofuran ring is a five-membered ring with four carbon atoms and one oxygen atom. The imidazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms. The carboxylic acid group consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Methods
The compound has been explored in the context of synthesis methods, particularly in the formation of carboxamides and thioesters. A study by Mukaiyama, Tozawa, and Yamane (2006) describes the use of silicon-imidazole linkage for the formation of corresponding 1-acyl-2-methylimidazole intermediates, which then react to produce carboxamides or thioesters (Mukaiyama, Tozawa, & Yamane, 2006).
Reactions with Nucleophiles
Research by Sergievskii et al. (2002) investigates reactions involving similar compounds with nucleophiles like o-aminophenol and ethylenediamine, leading to the formation of various imidazole and oxadiazole derivatives (Sergievskii et al., 2002).
Crystal Structure and Molecular Design
Crystallography Studies
The compound's crystal structure has been a subject of study, as in the work of Wu, Liu, and Ng (2005), who analyzed the hydrolysis of a related compound leading to a dihydrate form with distinctive hydrogen bonding patterns (Wu, Liu, & Ng, 2005).
Coordination Polymers and Frameworks
Zhao et al. (2020) discuss the synthesis of coordination polymers using imidazole-containing ligands, demonstrating how the structural characteristics of such ligands play a crucial role in constructing complex molecular architectures (Zhao et al., 2020).
Biological and Medicinal Applications
Biological Drug Synthesis
The compound is involved in biology-oriented drug synthesis, as illustrated by Salar et al. (2017), who synthesized derivatives with potential β-glucuronidase inhibitory activity, highlighting its relevance in pharmaceutical research (Salar et al., 2017).
Molecular Sensing and Host-Guest Chemistry
The work of Nath and Baruah (2012) shows the application of an imidazole-containing bisphenol as a host for anions, an area that finds applications in molecular sensing and supramolecular chemistry (Nath & Baruah, 2012).
Prodrug Development
Research by Majumdar et al. (2007) focuses on developing prodrugs of carboxylic acids using derivatives of the compound, which underlines its importance in enhancing drug efficacy and bioavailability (Majumdar et al., 2007).
Wirkmechanismus
Target of Action
It’s known that compounds with similar structures, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The imidazole ring is a key component of many biologically active compounds, and the tetrahydrofuran group can contribute to the stereochemistry of the molecule .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, contributing to their therapeutic effects .
Pharmacokinetics
Compounds with similar structures have been known to exhibit diverse pharmacokinetic properties, influencing their bioavailability and therapeutic effects .
Result of Action
Compounds with similar structures have been known to exhibit a range of biological activities, influencing various cellular processes .
Eigenschaften
IUPAC Name |
1-(oxolan-2-ylmethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)8-5-11(6-10-8)4-7-2-1-3-14-7/h5-7H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXNJZAUMPVCRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407125.png)
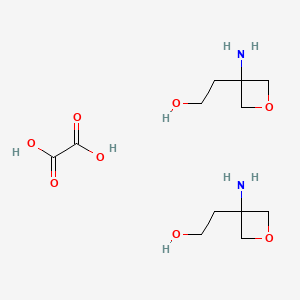
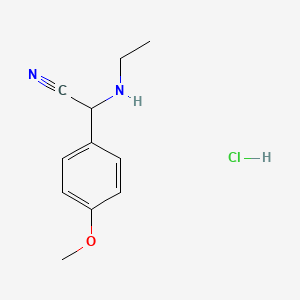
![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407129.png)
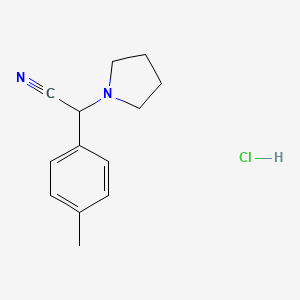
![Methyl 2-bromo-2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]acetate](/img/structure/B1407132.png)
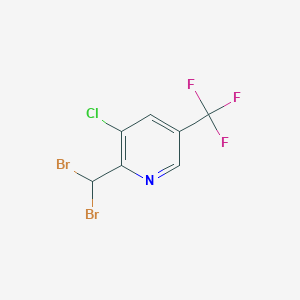
![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1407136.png)
![Tert-butyl 8-(((benzyloxy)carbonyl)amino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1407137.png)


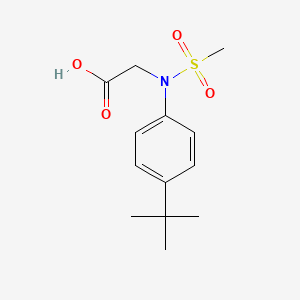
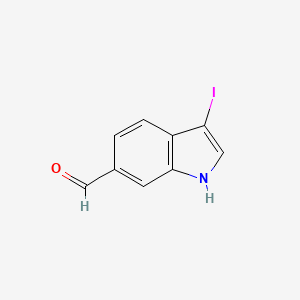
![7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407148.png)